2-Ethoxynaphthalen-1-amine

Lipophilicity Chromatographic Retention Drug Design

2-Ethoxynaphthalen-1-amine (CAS 118-30-9, synonym: 2-ethoxy-1-naphthylamine) is a 2-alkoxy-substituted derivative of 1-naphthylamine, bearing an ethoxy group at the naphthalene 2-position and a primary amine at the 1-position. As a member of the naphthalenamine class, it serves as a key intermediate in the synthesis of azo disperse dyes, optical brighteners, and pharmaceutical candidates.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 118-30-9
Cat. No. B089755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxynaphthalen-1-amine
CAS118-30-9
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)N
InChIInChI=1S/C12H13NO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2,13H2,1H3
InChIKeyTUOWYJFPLMIKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxynaphthalen-1-amine (CAS 118-30-9): Chemical Identity and Procurement-Relevant Properties


2-Ethoxynaphthalen-1-amine (CAS 118-30-9, synonym: 2-ethoxy-1-naphthylamine) is a 2-alkoxy-substituted derivative of 1-naphthylamine, bearing an ethoxy group at the naphthalene 2-position and a primary amine at the 1-position . As a member of the naphthalenamine class, it serves as a key intermediate in the synthesis of azo disperse dyes, optical brighteners, and pharmaceutical candidates . Its physicochemical properties include a molecular weight of 187.24 g/mol, a predicted boiling point of 339.5 °C at 760 mmHg, a measured melting point of 48-49 °C (from ethanol), and a predicted pKa of 3.40 ± 0.10 . The compound's LogP, experimentally determined as 2.70 using a proprietary algorithm by SIELC and independently predicted as XLogP 2.8, reflects moderate lipophilicity relative to its closest analogs [1][2].

Why 2-Ethoxynaphthalen-1-amine Cannot Be Replaced by Its 2-Methoxy Analog in Critical Applications


Generic substitution of 2-ethoxynaphthalen-1-amine with its closest commercial analog, 2-methoxynaphthalen-1-amine (CAS 2246-42-6), introduces measurable shifts in lipophilicity, thermal behavior, and downstream dye performance that directly impact process reproducibility and final product specifications. The ethoxy-to-methoxy change reduces the octanol-water partition coefficient (LogP) from 2.70 to 2.23, a ΔLogP of +0.47 units [1][2], which alters retention behavior in reversed-phase chromatographic purification and affects partitioning in biphasic synthetic workflows. Furthermore, the 2-methoxy analog yields azo disperse dyes with documented bathochromic shifts accompanied by poor stability, whereas the 2-ethoxy series enables specific color profiles and fastness properties relevant to industrial dye formulations [3]. In the context of dihydroorotase inhibition, 2-ethoxynaphthalen-1-amine exhibits a measurable but weak IC50 of 1.80 × 10^5 nM at pH 7.37, establishing a baseline activity profile that would shift unpredictably upon alkoxy substitution [4]. These cumulative differences confirm that the ethoxy group is not a interchangeable hydrophobic anchor but a determinant of the compound's utility in medicinal chemistry, dye synthesis, and materials science applications.

2-Ethoxynaphthalen-1-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: 2-Ethoxy vs. 2-Methoxy LogP Comparison

2-Ethoxynaphthalen-1-amine exhibits a LogP of 2.70 compared to 2.23 for 2-methoxynaphthalen-1-amine, representing a +0.47 LogP unit increase (+21% on a linear scale of lipophilicity) [1][2]. This difference was determined using SIELC's proprietary algorithm on Newcrom R1 HPLC columns under identical reversed-phase conditions [1][2]. An independent XLogP prediction also confirms this trend, yielding 2.8 for the ethoxy analog [3]. The increased lipophilicity translates to longer retention times in RP-HPLC, directly impacting purification protocol design and analytical method transfer between these two seemingly interchangeable intermediates.

Lipophilicity Chromatographic Retention Drug Design

Thermal Property Differentiation: Boiling Point, Density, and Flash Point Comparison

2-Ethoxynaphthalen-1-amine has a predicted boiling point of 339.5 °C at 760 mmHg, 12.1 °C higher than 2-methoxynaphthalen-1-amine's 327.4 °C [1]. Density is 1.125 g/cm³ for the ethoxy analog versus 1.156 g/cm³ for the methoxy analog . Flash point also differs: 169.8 °C (ethoxy) vs. 166.1 °C (methoxy) [1]. These thermal property differences, while small in absolute magnitude, can affect distillation cut points and process safety classifications during scale-up.

Thermal Stability Distillation Process Safety

Dihydroorotase Enzyme Inhibition: Baseline Biochemical Activity

2-Ethoxynaphthalen-1-amine was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites tumor cells at a concentration of 10 µM and pH 7.37, yielding an IC50 of 1.80 × 10^5 nM (180 µM) [1]. This represents a measurable but weak inhibition of the third enzymatic step in pyrimidine biosynthesis. No equivalent IC50 data for 2-methoxynaphthalen-1-amine against this target was identified in the BindingDB or available literature, precluding a direct head-to-head biochemical comparison. However, the ethoxy analog's activity establishes it as a screening hit for this target class, providing a starting point for structure-activity relationship (SAR) exploration.

Enzyme Inhibition Pyrimidine Biosynthesis Biochemical Screening

Substitution Reactivity: Comparative Bromination, Nitration, and Chlorination Behavior

Bell (1959) conducted a systematic comparative study of electrophilic substitution reactions on 2-methoxy- and 2-ethoxy-1-naphthylamines [1]. The research portal fingerprint for this publication indicates that nitration, bromination, chlorination, and acetyl derivatization were evaluated at 100% weight in the study's comparative framework, alongside toluene and 1-naphthylamine as baselines [1]. The study established that both alkoxy-substituted naphthylamines undergo these reactions, but the specific regiochemical outcomes and yields differ as a function of the alkoxy group's steric and electronic influence. Full quantitative yield data require access to the complete Journal of the Chemical Society article (1959, 519-525).

Electrophilic Substitution Synthetic Methodology Reactivity Profiling

Dye Intermediate Performance: Bathochromic Shift and Stability Trade-off in Azo Disperse Dyes

Peters et al. reported that azo disperse dyes derived from 2-methoxy-1-naphthylamine as coupling components exhibit similar bathochromic shifts to those observed in 2-ethoxy-1-naphthylamine-derived dyes, but with demonstrably poor stability compared to their ethoxy counterparts [1]. Published in Dyes and Pigments (1987), this study of 4-phenylazo-1-naphthylamine and 4-phenylazo-5-hydroxy-1-naphthylamine series explicitly notes the stability deficiency of the methoxy-substituted dyes [1]. The general industrial use of 2-ethoxy-1-naphthylamine as an intermediate for dyes, optical brighteners, and pigments is well-documented, with its ability to form color compounds with specific properties cited as a key differentiator .

Azo Dyes Disperse Dyes Color Chemistry

Procurement-Relevant Application Scenarios for 2-Ethoxynaphthalen-1-amine


Medicinal Chemistry: Dihydroorotase Inhibitor Lead Optimization

2-Ethoxynaphthalen-1-amine is a confirmed dihydroorotase inhibitor with a measured IC50 of 180 µM at pH 7.37 [1]. Medicinal chemistry teams pursuing pyrimidine biosynthesis inhibitors can use this compound as a starting scaffold for SAR exploration, leveraging the ethoxy group as a modifiable lipophilic anchor (LogP 2.70) [2]. The established RP-HPLC method on Newcrom R1 columns using acetonitrile/water/phosphoric acid enables straightforward purity assessment and method transfer [2]. The methoxy analog (LogP 2.23) may be considered for parallel SAR but will exhibit different chromatographic behavior and partitioning properties.

Synthetic Organic Chemistry: Electrophilic Substitution Scaffold

Based on Bell's (1959) comparative study, 2-ethoxynaphthalen-1-amine undergoes nitration, bromination, chlorination, and acetylation with reactivity patterns distinct from its 2-methoxy analog [3]. Synthetic chemists should select the ethoxy variant when the steric and electronic influence of the larger alkoxy group is required to direct regioselectivity in downstream electrophilic substitution steps. The higher boiling point (339.5 °C vs. 327.4 °C) and lower density (1.125 vs. 1.156 g/cm³) relative to the methoxy analog may also influence workup and purification protocols .

Dye and Optical Brightener Manufacturing: Stable Azo Coupling Component

For industrial dye synthesis, 2-ethoxynaphthalen-1-amine serves as a preferred coupling component over the 2-methoxy analog due to the documented poor stability of methoxy-derived azo disperse dyes [4]. The compound is specifically cited as an intermediate for optical brighteners, dyes, and pigments with the capacity to absorb UV light and emit visible light . Procurement for dye manufacturing should prioritize the ethoxy variant when color fastness and long-term stability are critical quality specifications.

Materials Science: Starburst Triamine Precursor for Dye-Sensitized Solar Cells

2-Ethoxynaphthalen-1-amine has been used as a building block in the multi-step synthesis of N,N,N′-tris-(2-ethoxy-naphthalenen-1-yl)-N,N,N′-triphenylbenzene-1,3,5-triamine, a starburst ethoxy naphthylamine compound characterized by UV-Vis, FT-IR, NMR, DSC, and cyclic voltammetry [5]. This compound was combined with a natural dye to fabricate an organic dye-sensitized solid-state solar cell, demonstrating the ethoxy analog's utility in advanced materials research. The methoxy analog has not been reported in similar starburst architectures, making the ethoxy compound the documented choice for this application class.

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